molecular formula C17H18O6 B11410698 ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate

ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate

Katalognummer: B11410698
Molekulargewicht: 318.32 g/mol
InChI-Schlüssel: UZXHPWNWOYRPRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol. The reaction is catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromene moiety is known for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of photoactive materials and fluorescent dyes

Wirkmechanismus

The mechanism of action of ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets. The chromene moiety can interact with biological macromolecules, leading to the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other chromene derivatives such as:

    ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE: Similar in structure but lacks the propanoyl group, which may affect its biological activity.

    ETHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY(PHENYL)ACETATE: Contains a phenyl group, which can influence its chemical properties and applications.

    ETHYL (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXYACETATE:

ETHYL 2-[(4-METHYL-2-OXO-8-PROPANOYL-2H-CHROMEN-7-YL)OXY]ACETATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C17H18O6

Molekulargewicht

318.32 g/mol

IUPAC-Name

ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H18O6/c1-4-12(18)16-13(22-9-15(20)21-5-2)7-6-11-10(3)8-14(19)23-17(11)16/h6-8H,4-5,9H2,1-3H3

InChI-Schlüssel

UZXHPWNWOYRPRL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.